
ドラスセトロン
概要
説明
ドラスセトロンは、主に制吐剤および制吐剤として使用されるセロトニン5-HT3受容体拮抗薬です。 これは、中程度の吐き気誘発性がん化学療法に関連する悪心と嘔吐、および術後悪心と嘔吐の予防に適応されています . ドラスセトロンは、他のセロトニン受容体に対する最小限の活性と、ドーパミン受容体に対する低い親和性で、セロトニン5-HT3受容体に対する高い特異性と選択性で知られています .
作用機序
ドラスセトロンは、セロトニン5-HT3受容体を選択的に阻害することでその効果を発揮します。 この作用は、セロトニンがこれらの受容体に結合するのを防ぎ、それにより延髄の嘔吐中枢の活性化を担う迷走神経の活性を低下させます . この薬物は、体内ですばやく主要な活性代謝物であるヒドロドラスセトロンに変換され、これはその薬理学的活性を大きく担っています .
6. 類似の化合物との比較
ドラスセトロンは、オンダンセトロン、グラニセトロン、パロノセトロンなどの他のセロトニン5-HT3受容体拮抗薬と比較されることがよくあります。 これらの化合物はすべて同様の作用機序を共有していますが、ドラスセトロンは、その薬物動態プロファイルと特定の臨床応用においてユニークです . 例えば:
オンダンセトロン: 悪心と嘔吐に一般的に使用されますが、便秘や頭痛を引き起こす可能性があります.
グラニセトロン: 同様の有効性ですが、異なる投与量と投与経路です.
パロノセトロン: 長い半減期と高い結合親和性で知られています.
科学的研究の応用
Chemotherapy-Induced Nausea and Vomiting (CINV)
Dolasetron has been widely recognized for its effectiveness in managing CINV, particularly in patients undergoing highly emetogenic chemotherapy regimens. The compound is converted in vivo to its active metabolite, hydrodolasetron, which mediates its antiemetic effects.
Efficacy in Clinical Trials
- Intravenous Administration : A dose of 1.8 mg/kg of dolasetron has demonstrated complete suppression of vomiting in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy and around 60-80% in those receiving moderately emetogenic chemotherapy .
- Oral Administration : Oral doses of 200 mg have shown similar efficacy rates as intravenous doses for moderately emetogenic chemotherapy .
Comparative Studies
- Dolasetron has been found to be as effective as other 5-HT3 antagonists like granisetron and ondansetron in preventing CINV . For instance, intravenous dolasetron at 1.8 mg/kg was comparable to granisetron at 3 mg and ondansetron at 32 mg after highly emetogenic chemotherapy .
Postoperative Nausea and Vomiting (PONV)
Dolasetron is also indicated for preventing PONV, particularly in female surgical patients.
Clinical Findings
- Studies have shown that intravenous doses ranging from 12.5 to 100 mg significantly outperform placebo in preventing PONV . A specific study indicated that a 50 mg intravenous dose was as effective as ondansetron at a dose of 4 mg .
Radiotherapy-Induced Nausea and Vomiting (RINV)
Preliminary studies suggest that dolasetron can effectively prevent RINV, although more research is needed to establish definitive guidelines for its use in this context .
Safety Profile
Dolasetron has a tolerability profile typical of this class of drugs, with common side effects including headache, dizziness, and diarrhea. Notably, these adverse effects are generally mild and transient . The drug does not significantly alter mood or cognitive function, nor does it affect blood pressure or plasma prolactin levels .
Pharmacokinetics
Dolasetron is rapidly eliminated from the body, with a half-life of approximately 7.3 hours following intravenous administration . Its pharmacokinetics remain consistent across different patient demographics, including variations in age and liver function.
Table: Pharmacokinetic Parameters of Dolasetron
Parameter | Value |
---|---|
Half-life | ~7.3 hours |
Volume of Distribution | ~5.8 L/kg |
Protein Binding | ~69-77% |
Clearance | Unaffected by age |
Renal Impairment Impact | Clearance decreases by ~47% |
生化学分析
Biochemical Properties
Dolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . The drug is rapidly converted in vivo into its major active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity .
Cellular Effects
Dolasetron’s primary cellular effect is the prevention of nausea and vomiting. It achieves this by blocking the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . This blockade of the serotonin 5-HT3 receptors disrupts the emetic reflex arc, thereby preventing the initiation of the vomiting reflex .
Molecular Mechanism
Dolasetron exerts its effects at the molecular level by selectively antagonizing the serotonin 5-HT3 receptors . This prevents serotonin from binding to these receptors and activating the vomiting reflex. The drug’s active metabolite, hydrodolasetron, is primarily responsible for this antagonistic action .
Temporal Effects in Laboratory Settings
The effects of Dolasetron are rapid and complete upon administration . The drug is quickly metabolized into hydrodolasetron, its active metabolite . The half-life of hydrodolasetron is approximately 8.1 hours in adults , indicating its stability and long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on Dolasetron’s dosage effects in animal models are limited, it’s worth noting that 5-HT3 receptor antagonists, the class of drugs to which Dolasetron belongs, are commonly used in veterinary medicine to control vomiting in dogs and cats .
Metabolic Pathways
Dolasetron is metabolized in the liver through rapid reduction by carbonyl reductase to hydrodolasetron . Further metabolism occurs via CYP2D6, CYP3A, and flavin monooxygenase . The metabolites are then excreted in the urine and feces .
Transport and Distribution
After administration, Dolasetron is rapidly absorbed and distributed within the body . The distribution of its active metabolite, hydrodolasetron, ranges from 5.8 L/kg in adults to 5.9 to 7.4 L/kg in children .
Subcellular Localization
The exact subcellular localization of Dolasetron is not explicitly documented. Given its mechanism of action, it can be inferred that Dolasetron and its active metabolite, hydrodolasetron, primarily interact with the 5-HT3 receptors located on the cell surface. These receptors are found both centrally in the brain and peripherally in the gastrointestinal tract .
準備方法
ドラスセトロンの合成には、適切な前駆体分子から始まるいくつかの手順が含まれます。 ドラスセトロンの工業生産には、通常、精製と品質管理のために高速液体クロマトグラフィー(HPLC)が使用されます . 合成で使用される反応条件と試薬に関する具体的な詳細は、製造会社の機密情報です。
化学反応の分析
ドラスセトロンは、次を含むさまざまな化学反応を起こします。
酸化: ドラスセトロンは、酸化されて主要な活性代謝物であるヒドロドラスセトロンを形成することができます.
還元: 還元反応は、ドラスセトロンの安定した構造のために、あまり一般的ではありません。
置換: 置換反応は、使用される試薬と条件に応じて、ドラスセトロン分子の特定の部位で発生する可能性があります。
これらの反応に使用する一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 ドラスセトロンの酸化から生成される主要な生成物はヒドロドラスセトロンであり、これはその薬理学的活性を担っています .
4. 科学研究アプリケーション
ドラスセトロンは、幅広い科学研究アプリケーションを持っています。
化学: 新しい検出方法の開発のための分析化学における参照化合物として使用されます.
生物学: セロトニン受容体への影響とその神経伝達物質活性の調節における潜在的な役割について研究されています.
最近の研究では、ドラスセトロンが、RNA結合タンパク質PUM1の阻害を通じて、結腸がん細胞の細胞毒性を誘導し、がん幹細胞を抑制する可能性についても調査されています .
類似化合物との比較
Dolasetron is often compared with other serotonin 5-HT3 receptor antagonists such as ondansetron, granisetron, and palonosetron. While all these compounds share a similar mechanism of action, dolasetron is unique in its pharmacokinetic profile and specific clinical applications . For instance:
生物活性
Dolasetron mesylate is a potent 5-HT3 receptor antagonist primarily used as an antiemetic agent for the prevention of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. Its pharmacological activity is largely attributed to its active metabolite, hydrodolasetron , which is formed rapidly in vivo after administration. This article delves into the biological activity of dolasetron, highlighting its pharmacokinetics, clinical efficacy, and emerging research findings.
Pharmacokinetics
Dolasetron exhibits rapid absorption and metabolism. Following intravenous or oral administration, it is quickly converted to hydrodolasetron, which is responsible for its therapeutic effects. Key pharmacokinetic parameters include:
Parameter | Intravenous Administration | Oral Administration |
---|---|---|
Mean Half-Life (t1/2) | 0.24 hours | 0.50 hours |
Volume of Distribution | 5.8 L/kg | - |
Protein Binding | 69-77% | - |
Dolasetron's bioavailability and rapid onset of action make it effective for acute settings where nausea and vomiting are anticipated .
Chemotherapy-Induced Nausea and Vomiting (CINV)
Dolasetron has demonstrated significant efficacy in preventing CINV. In clinical trials, intravenous doses of 1.8 mg/kg have been shown to achieve complete suppression of vomiting in approximately 50% of patients undergoing highly emetogenic chemotherapy (e.g., cisplatin) and 60-80% in those receiving moderately emetogenic chemotherapy. Oral doses of 200 mg yielded similar response rates .
Postoperative Nausea and Vomiting (PONV)
In a randomized controlled trial involving children, dolasetron was compared to ondansetron for the prevention of PONV. Results indicated that dolasetron significantly reduced nausea and vomiting compared to placebo over a 24-hour postoperative period, with comparable efficacy to ondansetron .
Radiotherapy-Induced Nausea and Vomiting (RINV)
Adverse Effects
Dolasetron is generally well-tolerated; however, some common adverse effects include:
- Headache
- Dizziness
- Diarrhea (often not directly related to dolasetron)
- Minor ECG changes
These side effects are consistent with other agents in the 5-HT3 antagonist class .
Emerging Research Findings
Recent studies have explored dolasetron's potential beyond traditional antiemetic applications:
- Anticancer Activity : Research has indicated that dolasetron may induce apoptosis in colon cancer cells when used in combination with other agents like ketoprofen. This suggests a potential role in cancer therapy through mechanisms that inhibit cell viability and colony formation .
- Mechanistic Insights : Dolasetron's action as a 5-HT3 receptor antagonist involves blocking serotonin's effects at both central and peripheral levels, thereby inhibiting the vomiting reflex initiated by chemotherapeutic agents .
特性
CAS番号 |
115956-12-2 |
---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1 |
InChIキー |
UKTAZPQNNNJVKR-UDXKHGJESA-N |
SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
異性体SMILES |
C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
正規SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
外観 |
Solid powder |
melting_point |
278 °C |
Key on ui other cas no. |
115956-12-2 115956-13-3 |
物理的記述 |
Solid |
ピクトグラム |
Corrosive; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
2.61e-01 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
蒸気圧 |
1.7X10-9 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。